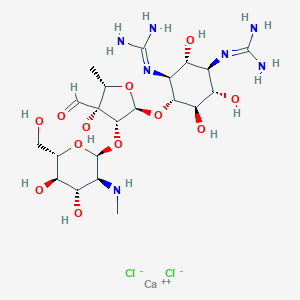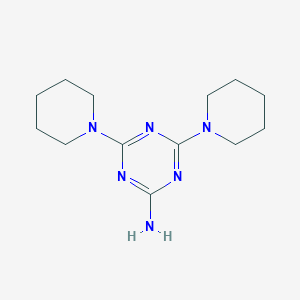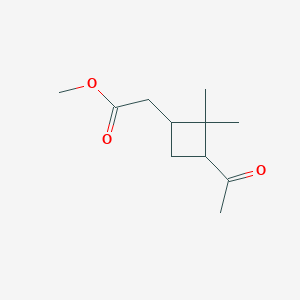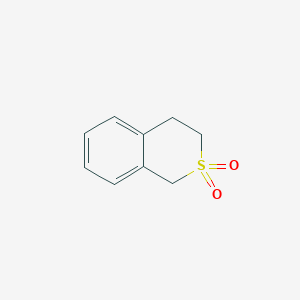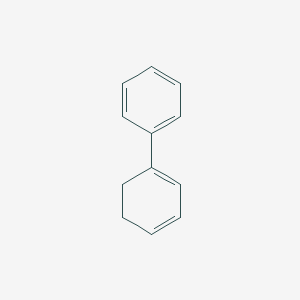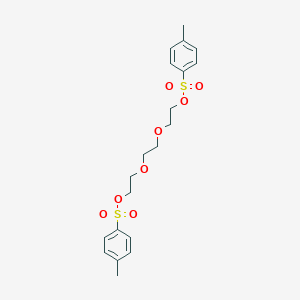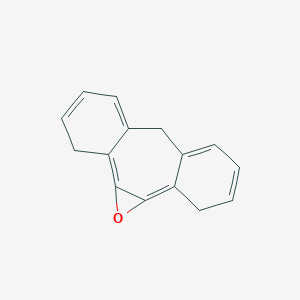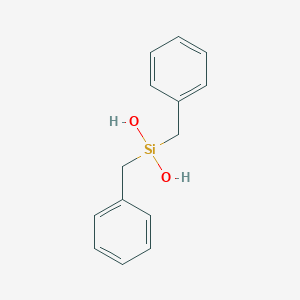
Dibenzylsilanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzylsilanediol is a chemical compound that is widely used in scientific research. It is a silane derivative that contains two benzyl groups attached to a silicon atom. This compound has a wide range of applications in various fields of science, including chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Dibenzylsilanediol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of silicon-containing compounds. It is also used in the development of new materials, such as polymers and ceramics. In addition, dibenzylsilanediol is used in biochemistry research as a tool for studying the interactions between proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of dibenzylsilanediol is not fully understood. However, it is believed that this compound interacts with various biomolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these biomolecules, which can be studied using various techniques, such as X-ray crystallography and NMR spectroscopy.
Efectos Bioquímicos Y Fisiológicos
Dibenzylsilanediol has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant activity, which can help protect cells from oxidative damage. In addition, dibenzylsilanediol has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenzylsilanediol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively non-toxic, which makes it safe to handle in the lab. However, there are also some limitations to using dibenzylsilanediol in lab experiments. For example, it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on dibenzylsilanediol. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its interactions with various biomolecules, which can lead to the development of new drugs and therapies. In addition, there is a need for more research on the toxicity and safety of dibenzylsilanediol, particularly in vivo studies. Overall, dibenzylsilanediol is a promising compound that has many potential applications in various fields of science.
Métodos De Síntesis
Dibenzylsilanediol can be synthesized using various methods, including the reaction of benzyl alcohol with chlorosilanes or the reaction of benzyl chloride with silanols. The most common method of synthesis involves the reaction of benzyl chloride with sodium silanolate in the presence of a catalyst. The resulting compound is then purified using various techniques, such as distillation or chromatography.
Propiedades
Número CAS |
18407-28-8 |
|---|---|
Nombre del producto |
Dibenzylsilanediol |
Fórmula molecular |
C14H16O2Si |
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
dibenzyl(dihydroxy)silane |
InChI |
InChI=1S/C14H16O2Si/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clave InChI |
IYFJDHOBSYWLAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O |
SMILES canónico |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



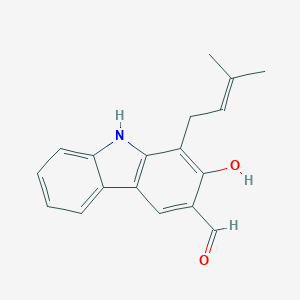
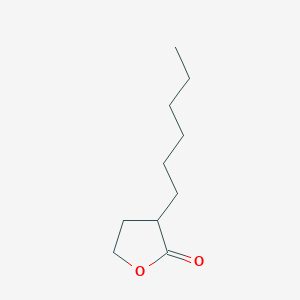
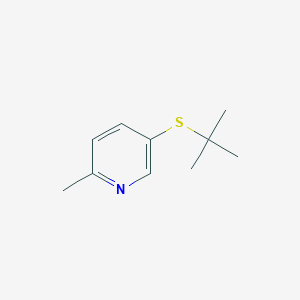
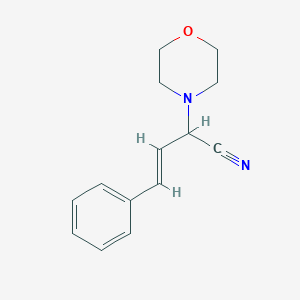
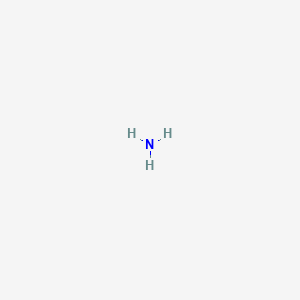
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
